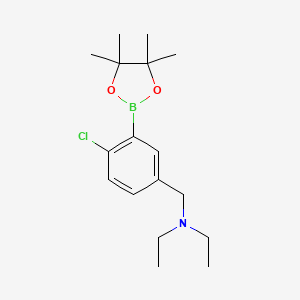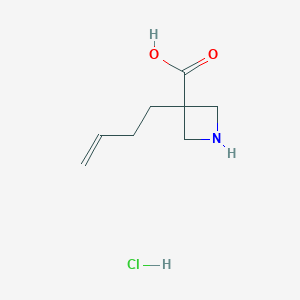![molecular formula C17H16N4O2 B2537504 1-(benzo[d]oxazol-2-yl)-N-(pyridin-3-yl)pyrrolidine-2-carboxamide CAS No. 1796899-47-2](/img/structure/B2537504.png)
1-(benzo[d]oxazol-2-yl)-N-(pyridin-3-yl)pyrrolidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Benzo[d]oxazol-2-yl)-N-(pyridin-3-yl)pyrrolidine-2-carboxamide is a chemical compound with potential applications in scientific research. It is a heterocyclic compound with a pyrrolidine ring, a pyridine ring, and a benzo[d]oxazole ring. The compound has been synthesized using various methods and has shown promising results in scientific research.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity Prediction
Research in the field of heterocyclic chemistry has led to the synthesis of novel compounds with potential biological activities. For example, the synthesis of polycyclic systems containing 1,2,4-oxadiazole rings through one-pot condensation processes has been explored, revealing promising structures for further biological activity prediction (Kharchenko, Detistov, & Orlov, 2008).
Mechanistic Studies and Reaction Pathways
Investigations into the mechanisms of reactions involving carboxamide groups have provided insights into functionalization reactions. Experimental and theoretical studies have been conducted on the reactions of carboxylic acid derivatives with various nucleophiles, offering a deeper understanding of the synthesis pathways and the formation of heterocyclic compounds (Yıldırım, Kandemirli, & Demir, 2005).
Photocatalytic Degradation Studies
The role of heterocyclic compounds in photocatalytic degradation has been explored, particularly in the context of water treatment and environmental remediation. Studies on the degradation kinetics and products of pyridine derivatives under photocatalytic conditions have shed light on the potential environmental applications of these compounds (Maillard-Dupuy, Guillard, Courbon, & Pichat, 1994).
Novel Synthetic Routes and Antioxidant Activities
The development of new synthetic methodologies for the preparation of heterocyclic carboxamides has been a significant area of research. Studies have focused on the synthesis of derivatives with potential antimicrobial and antioxidant activities, highlighting the versatility of these compounds in medicinal chemistry (Tumosienė, Kantminienė, Jonuškienė, Peleckis, Belyakov, & Mickevičius, 2019).
Advanced Materials and Organic LEDs
Research into the fluorescence properties of heterocyclic compounds has opened up new avenues for their application in material science, particularly in the development of organic light-emitting diodes (OLEDs). The synthesis and characterization of compounds with significant fluorescence properties suggest their potential as organic light-emitting materials (Sha Hong-bin, 2010).
Eigenschaften
IUPAC Name |
1-(1,3-benzoxazol-2-yl)-N-pyridin-3-ylpyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c22-16(19-12-5-3-9-18-11-12)14-7-4-10-21(14)17-20-13-6-1-2-8-15(13)23-17/h1-3,5-6,8-9,11,14H,4,7,10H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JESGYOXSDZINLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC3=CC=CC=C3O2)C(=O)NC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-(2-ethoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2537427.png)
![Tert-butyl N-[1-[4-[(prop-2-enoylamino)methyl]benzoyl]azetidin-3-yl]carbamate](/img/structure/B2537428.png)

![Methyl 2-[[1-(2-hydroxyethyl)pyrazol-4-yl]amino]acetate](/img/structure/B2537431.png)




![N-(3-chlorophenyl)-2-((3,7-dimethyl-4-oxo-3,4-dihydropyrimido[4,5-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2537440.png)

